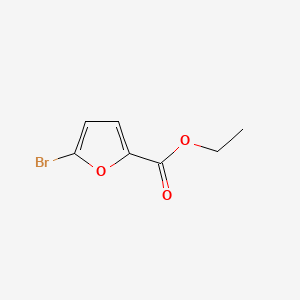

Ethyl 5-bromofuran-2-carboxylate

Descripción

Contextualization within Furan (B31954) Chemistry and Brominated Organic Compounds

Furan chemistry is a significant branch of heterocyclic chemistry, focusing on compounds containing a five-membered aromatic ring with one oxygen atom. Furans are prevalent in nature and are key components in a variety of valuable chemicals derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net Ethyl 5-bromofuran-2-carboxylate is a derivative of furan-2-carboxylic acid, positioning it within this important class of bio-based platform molecules.

The presence of a bromine atom classifies it as a brominated organic compound. Halogenated organic compounds, particularly those containing bromine, are crucial intermediates in organic synthesis. The carbon-bromine bond is relatively reactive and can participate in a wide array of chemical transformations. This reactivity allows for the selective modification of the furan ring, enabling chemists to introduce new functional groups at the 5-position.

Significance as a Synthetic Building Block and Intermediate

The primary significance of Ethyl 5-bromofuran-2-carboxylate lies in its role as a synthetic building block. asischem.com It serves as a key intermediate in the preparation of various organic compounds, including those with potential applications in pharmaceuticals and materials science. chembk.comresearchgate.net

One of the most notable applications is its use as a precursor in the synthesis of 2,5-furandicarboxylic acid (FDCA). researchgate.net FDCA is considered a vital bio-based building block and a sustainable alternative to terephthalate, a monomer used extensively in the production of polymers like PET. researchgate.net The synthesis of FDCA can be achieved through the carboxylation of Ethyl 5-bromofuran-2-carboxylate, a reaction that replaces the bromine atom with a carboxylic acid group. researchgate.netresearchgate.net This transformation is a critical step in creating value-added chemicals from renewable resources.

The reactivity of the bromine atom also allows for its participation in various cross-coupling reactions, further expanding its synthetic utility. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing pathways to a diverse range of substituted furan derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H7BrO3 | chembk.comuni.luscbt.com |

| Molecular Weight | 219.03 g/mol | scbt.com |

| Appearance | Colorless to pale yellow liquid | chembk.com |

| Boiling Point | 158-160°C | chembk.com |

| CAS Number | 6132-37-2 | calpaclab.comscbt.comchemsrc.com |

| Synonyms | Ethyl 5-bromo-2-furoate, 5-Bromo-2-furoic acid ethyl ester | calpaclab.com |

Overview of Current Research Landscape and Gaps

The current research landscape for Ethyl 5-bromofuran-2-carboxylate is primarily focused on its application in sustainable chemistry and materials science. researchgate.net A significant area of investigation involves optimizing the catalytic conversion of this compound and other HMF derivatives into FDCA. researchgate.net This research is driven by the goal of developing commercially viable routes to bio-based polymers that can replace those derived from petrochemicals. researchgate.netresearchgate.net

Another facet of research involves using Ethyl 5-bromofuran-2-carboxylate to synthesize novel heterocyclic compounds for biological evaluation. chembk.com The furan nucleus is a scaffold found in many biologically active molecules, and the ability to functionalize it via the bromo and ester groups makes this compound an attractive starting material for medicinal chemistry studies.

A notable gap in the current research is the exploration of a broader range of transformations involving Ethyl 5-bromofuran-2-carboxylate. While its use in FDCA synthesis is well-documented, its potential in other complex molecule syntheses remains less explored. researchgate.net Further investigation into novel catalytic systems and reaction conditions could unlock new applications for this versatile building block. There is an ongoing need for innovative catalytic systems that can selectively target specific molecules and for hybrid catalysis approaches that combine biological and chemical catalysts. researchgate.net

| Reaction Type | Product | Significance | Reference |

|---|---|---|---|

| Carboxylation | 2,5-Furandicarboxylic acid (FDCA) | Precursor for bio-based polymers (e.g., PEF) as a green alternative to terephthalate. | researchgate.netresearchgate.net |

| General Intermediate | Biologically active compounds | Used in the synthesis of potential antiviral, antitumor, and antibacterial agents. | chembk.com |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAPLPBPJARJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323014 | |

| Record name | Ethyl 5-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6132-37-2 | |

| Record name | 6132-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 5 Bromofuran 2 Carboxylate

Direct Esterification Routes

Direct esterification represents a primary strategy for the synthesis of Ethyl 5-bromofuran-2-carboxylate, starting from 5-bromofuroic acid and ethanol (B145695). This transformation is typically achieved through acid catalysis.

Synthesis from 5-Bromofuroic Acid and Ethanol

The reaction of 5-bromofuroic acid with ethanol in the presence of an acid catalyst is a common and direct method for obtaining the target ester.

A widely employed method involves the Fischer esterification, where 5-bromofuroic acid and ethanol are heated under reflux in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk Concentrated sulfuric acid is a frequently used catalyst for this purpose. masterorganicchemistry.comchemguide.co.uk The process involves protonation of the carboxylic acid, followed by nucleophilic attack from ethanol and subsequent elimination of water to form the ester. masterorganicchemistry.com To drive the equilibrium towards the product side, an excess of ethanol is often used, and in some setups, water is removed as it forms. masterorganicchemistry.com

A specific example involves refluxing a solution of 5-bromo-2-benzofurancarboxylic acid in absolute ethanol with concentrated sulfuric acid for 2 hours. chemicalbook.com After evaporation of the volatile components, the residue is neutralized and extracted to yield the final product. chemicalbook.com

The efficiency of the esterification reaction is crucial, and various strategies are employed to maximize the yield of Ethyl 5-bromofuran-2-carboxylate. One key factor is driving the reaction equilibrium forward. This can be achieved by using a large excess of the alcohol (ethanol) or by removing water as it is formed during the reaction, often through azeotropic distillation with a suitable solvent using a Dean-Stark apparatus. masterorganicchemistry.com

In a documented procedure for a similar compound, the reaction of 5-bromo-2-benzofurancarboxylic acid with ethanol and sulfuric acid resulted in a high yield of 93% for the corresponding ethyl ester after purification. chemicalbook.com This suggests that under optimized reflux conditions, the direct esterification of 5-bromofuroic acid can be a high-yielding process.

Alternative Esterification Reagents and Conditions

Beyond the traditional Fischer esterification, other reagents and conditions can be utilized for the synthesis of esters from carboxylic acids. While not specifically detailed for Ethyl 5-bromofuran-2-carboxylate in the provided context, general alternative methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. researchgate.net Another approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol. researchgate.net These methods can often be performed under milder conditions than acid-catalyzed reflux.

Bromination of Furan-2-carboxylates

An alternative synthetic route to Ethyl 5-bromofuran-2-carboxylate involves the direct bromination of Ethyl furan-2-carboxylate (B1237412). The key challenge in this approach is to control the regioselectivity of the bromination to favor the desired 5-bromo isomer.

Regioselective Bromination Techniques

The furan (B31954) ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing substituents. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the 3- and 5-positions. However, the 5-position is generally more reactive towards electrophiles than the 3-position in furan systems.

Various brominating agents can be employed. For instance, elemental bromine in a suitable solvent like dimethylformamide (DMF) has been used for the bromination of furan derivatives. researchgate.net Another common and often milder brominating agent is N-bromosuccinimide (NBS). researchgate.net The choice of solvent and reaction conditions can significantly influence the regioselectivity of the bromination. For example, the bromination of 2-ethylfuran (B109080) using NBS in tetrahydrofuran (B95107) (THF) has been reported. researchgate.net

Achieving high regioselectivity for the 5-position is crucial for an efficient synthesis. The electron-withdrawing nature of the carboxylate group at the 2-position helps direct the incoming electrophile (bromine) to the 5-position. While specific studies on the regioselective bromination of Ethyl furan-2-carboxylate were not found in the provided results, the general principles of electrophilic aromatic substitution on furan rings suggest that careful selection of the brominating agent and reaction conditions can lead to the preferential formation of Ethyl 5-bromofuran-2-carboxylate.

Catalyst systems for controlled bromination

The introduction of a bromine atom at the C5 position of the furan ring is a critical step in the synthesis of Ethyl 5-bromofuran-2-carboxylate. This requires catalyst systems that can control the regioselectivity of the bromination reaction, targeting the electron-rich C5 position of the furan moiety.

Research into the selective bromination of furan-containing natural products has identified several effective reagents. nih.govresearchgate.net N-bromosuccinimide (NBS) is a commonly used reagent for this purpose. nih.gov Studies on the bromination of fraxinellone (B1674054), a furan-containing natural product, showed that using 1.4 equivalents of NBS at 40°C could achieve the desired bromination. nih.gov

Another highly effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govresearchgate.net In comparative studies, DBDMH has been shown to produce excellent yields of the brominated product. For instance, the reaction of fraxinellone with DBDMH resulted in a 91% yield of the dibromide, indicating its high efficiency. nih.gov The choice of brominating agent can significantly impact the yield and selectivity of the reaction.

Table 1: Comparison of Brominating Reagents for Furan Ring Bromination

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 1.4 equiv., 40°C | Brominated Fraxinellone | Good | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 1.4 equiv., 40°C, 2h | Dibromofraxinellone | 91% | nih.gov |

Multi-step Synthetic Sequences

The synthesis of Ethyl 5-bromofuran-2-carboxylate is typically achieved through multi-step sequences that involve the construction and functionalization of the furan ring.

Conversion from Furfural (B47365) Derivatives

A common and sustainable route to Ethyl 5-bromofuran-2-carboxylate begins with furfural, a platform chemical derived from lignocellulosic biomass. researchgate.netmdpi.com The general pathway involves the oxidation of furfural to 2-furoic acid. researchgate.netmdpi.com This can be achieved using various oxidizing agents. For example, a one-pot synthesis has been developed that uses cuprous chloride (CuCl) as a catalyst and tert-butyl hydroperoxide as an oxidant to convert furfural into furoic acid. mdpi.com

Once 2-furoic acid is obtained, the synthesis proceeds through bromination to yield 5-bromo-2-furoic acid, followed by esterification with ethanol to produce the final product, Ethyl 5-bromofuran-2-carboxylate. prepchem.com

Sequential Bromination, Esterification, Carbonylation, and Hydrolysis

A key synthetic pathway involves a sequence of reactions starting from a furan precursor. A well-documented method for the synthesis of the target compound is the esterification of 5-bromo-2-furoic acid. prepchem.com This reaction is typically carried out by treating 5-bromo-2-furoic acid with absolute ethanol in the presence of a catalyst such as thionyl chloride. The mixture is refluxed to drive the reaction to completion, yielding Ethyl 5-bromofuran-2-carboxylate as a colorless oil after purification. prepchem.com

The resulting Ethyl 5-bromofuran-2-carboxylate can then undergo further functionalization. One significant reaction is palladium-catalyzed carboxylation, which introduces a second carboxyl group onto the furan ring. researchgate.net This step is crucial for the synthesis of 2,5-furandicarboxylic acid (FDCA), a bio-based monomer with applications in the polymer industry. researchgate.netresearchgate.net The process involves heating the brominated ester under a carbon dioxide atmosphere with a suitable catalyst and base. rsc.orggoogle.com Subsequent hydrolysis of the resulting diester would yield FDCA. This multi-step sequence highlights the role of Ethyl 5-bromofuran-2-carboxylate as a key intermediate in the production of valuable bio-based chemicals. researchgate.net

Preparation from 5-Bromosalicylaldehyde (B98134)

The synthesis of furan derivatives from phenolic precursors is a known strategy. However, the use of 5-bromosalicylaldehyde as a starting material for the synthesis of Ethyl 5-bromofuran-2-carboxylate is not supported by the available scientific literature. Instead, the reaction of 5-bromosalicylaldehyde with diethyl bromomalonate in the presence of a base like potassium carbonate leads to the formation of Ethyl 5-bromo-1-benzofuran-2-carboxylate . nih.gov This reaction proceeds via an initial O-alkylation of the salicylaldehyde (B1680747) followed by an intramolecular condensation to form the fused benzofuran (B130515) ring system, a different chemical scaffold from the target furan compound. nih.govnih.gov

Table 2: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate

| Starting Material | Reagents | Product | Reference |

|---|

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for furan derivatives, aligning with the principles of green chemistry.

Eco-friendly solvents and catalysts

A key aspect of green chemistry in the synthesis of Ethyl 5-bromofuran-2-carboxylate and related compounds is the use of eco-friendly solvents and catalyst systems.

Ionic Liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents. tandfonline.comcapes.gov.brdntb.gov.ua ILs such as 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO₄) can act as both the catalyst and the reaction medium in furan synthesis, for instance, in the Paal-Knorr reaction. tandfonline.comcapes.gov.brtandfonline.com Their low volatility, non-flammability, and potential for recyclability make them attractive green solvents. researchgate.net Acidic functionalized ionic liquids have been shown to effectively catalyze the conversion of biomass-derived carbohydrates into furan compounds. frontiersin.org

Heterogeneous Catalysts are another cornerstone of green synthesis, as they can be easily separated from the reaction mixture and reused. Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for various transformations of furan derivatives. frontiersin.orgnih.gov For example, H-ZSM-5 zeolites have been used in the conversion of glucose to furan compounds. nih.gov Polyoxometalates (POMs) are another class of green catalysts, acting as versatile Brønsted or Lewis acids for the valorization of biomass into furan platform chemicals. frontiersin.orgnih.gov Furthermore, the use of non-noble metal catalysts, such as those based on copper, iron, or nickel, is being explored to reduce the cost and environmental impact associated with precious metal catalysts like palladium. frontiersin.org The development of these sustainable catalytic systems is crucial for the environmentally benign production of furan-based chemicals. rsc.org

Sustainable Raw Material Utilization in the Synthesis of Ethyl 5-bromofuran-2-carboxylate

The imperative for sustainable chemical manufacturing has driven research into the use of renewable resources for the production of valuable chemical compounds. Ethyl 5-bromofuran-2-carboxylate, a key intermediate in the synthesis of various specialty chemicals and polymers, can be synthesized from biomass-derived precursors, thereby reducing the reliance on petrochemical feedstocks. This section explores the synthetic methodologies and reaction pathways that leverage sustainable raw materials, primarily focusing on the conversion of furfural, a platform chemical derived from lignocellulosic biomass.

The transformation of biomass into Ethyl 5-bromofuran-2-carboxylate typically follows a multi-step synthetic route, which includes the oxidation of furfural to 2-furoic acid, subsequent bromination to 5-bromofuroic acid, and a final esterification step with bio-ethanol.

From Biomass to Furfural: The Starting Point

Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is a rich source of C5 sugars, such as xylose. Through acid-catalyzed hydrolysis and dehydration, these sugars are efficiently converted into furfural. researchgate.net This process is a cornerstone of biorefinery concepts, providing a renewable and readily available starting material for a cascade of chemical transformations.

Step 1: Catalytic Oxidation of Furfural to 2-Furoic Acid

The initial step in the sustainable synthesis of Ethyl 5-bromofuran-2-carboxylate involves the selective oxidation of the aldehyde group in furfural to a carboxylic acid, yielding 2-furoic acid. Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity, often employing molecular oxygen or other green oxidants.

Recent research has highlighted the efficacy of heterogeneous catalysts in this oxidation process. For instance, gold-palladium alloy nanoparticles supported on magnesium hydroxide (B78521) (AuPd/Mg(OH)₂) have demonstrated excellent performance. rsc.orgcardiff.ac.ukresearchgate.net In the presence of a base like sodium hydroxide, these catalysts can achieve high yields of furoic acid. rsc.org The synergy between the metals and the support plays a crucial role in activating the furfural molecule and facilitating the oxidation. Other catalytic systems, including those based on platinum and other noble metals, have also been investigated to optimize the reaction conditions and minimize the formation of by-products. rsc.org

| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Yield of 2-Furoic Acid (%) | Reference |

| AuPd/Mg(OH)₂ | O₂ | Ambient | - | High | rsc.orgcardiff.ac.uk |

| Au/TiO₂ alloyed with Pd | O₂ | - | - | High selectivity | rsc.org |

| Ruthenium-based complexes | H₂O (as oxidant) | 130-150 | 36-48 | >95 | nih.gov |

Step 2: Bromination of 2-Furoic Acid to 5-Bromofuroic Acid

The subsequent step involves the electrophilic substitution of a hydrogen atom on the furan ring of 2-furoic acid with a bromine atom, resulting in the formation of 5-bromofuroic acid. This reaction is typically carried out using elemental bromine (Br₂) as the brominating agent. nih.gov The reaction conditions are critical to ensure selective bromination at the C5 position, which is activated by the carboxyl group.

One-pot synthesis strategies have been explored to streamline the process. For example, a palladium-catalyzed bromination-hydroxycarbonylation tandem reaction has been developed for the synthesis of 2,5-furandicarboxylic acid (FDCA) from 2-furoic acid, where the initial step is the bromination to 5-bromofuroic acid. nih.govresearchgate.net Although the final product in this specific study is FDCA, the initial bromination conditions provide valuable insights. The reaction is typically performed in an acidic medium to facilitate the electrophilic attack of bromine. nih.gov

| Reactant | Brominating Agent | Solvent/Catalyst System | Key Conditions | Product | Reference |

| 2-Furoic Acid | Br₂ | Acetic acid/NaOAc buffer, PdCl₂/Xantphos | N₂ atmosphere, 90°C, 10h | 5-Bromofuroic Acid | nih.gov |

Step 3: Esterification of 5-Bromofuroic Acid with Bio-Ethanol

The final step in the synthesis of Ethyl 5-bromofuran-2-carboxylate is the esterification of 5-bromofuroic acid with ethanol. To maintain the sustainable ethos of the entire synthetic pathway, the use of bio-ethanol, produced from the fermentation of biomass-derived sugars, is paramount. This Fischer-Speier esterification is an acid-catalyzed reaction that produces the desired ester and water as a byproduct.

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product | Reference |

| 5-Bromofuroic Acid | Bio-Ethanol | Acid Catalyst (e.g., H₂SO₄) | Reflux | Ethyl 5-bromofuran-2-carboxylate | General Knowledge |

The utilization of biomass-derived furfural and bio-ethanol provides a green and sustainable route to Ethyl 5-bromofuran-2-carboxylate. This approach not only reduces the carbon footprint of the chemical industry but also aligns with the principles of a circular economy by valorizing renewable resources. Further research into optimizing each synthetic step, particularly through the development of more efficient and recyclable catalysts and the exploration of one-pot reaction systems, will continue to enhance the economic and environmental viability of producing this important chemical intermediate from sustainable feedstocks.

Chemical Reactivity and Derivatization of Ethyl 5 Bromofuran 2 Carboxylate

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. In the context of ethyl 5-bromofuran-2-carboxylate, the bromine atom serves as an excellent leaving group, facilitating the formation of a new carbon-carbon bond at the 5-position of the furan (B31954) ring. Palladium complexes are the most commonly employed catalysts for these transformations due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.gov It offers a robust method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The arylation of ethyl 5-bromofuran-2-carboxylate via Suzuki-Miyaura coupling is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the furan derivative, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst. nih.gov

A study on the microwave-assisted Suzuki coupling of a closely related compound, methyl 5-bromobenzofuran-2-carboxylate, highlights the efficiency of this method. researchgate.net The use of a specific quinoline-based palladium(II) complex as a precatalyst under microwave irradiation led to high yields of the corresponding 5-arylbenzofuran-2-carboxylates. researchgate.net These findings suggest that similar conditions could be effectively applied to ethyl 5-bromofuran-2-carboxylate.

The versatility of the Suzuki-Miyaura coupling allows for the use of a wide array of arylboronic acids as coupling partners, enabling the introduction of various substituted aryl groups onto the furan ring. Research has demonstrated the successful coupling of different arylboronic acids with bromo-substituted furan and benzofuran (B130515) esters.

For instance, in the microwave-assisted Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate, a variety of arylboronic acids were successfully employed, including phenylboronic acid, 4-chlorophenylboronic acid, 4-methoxyphenylboronic acid, and others, affording the corresponding 5-aryl derivatives in high yields. researchgate.net The reaction conditions, catalyst, and yields from this study are summarized in the table below, providing a valuable reference for the potential scope of this reaction with ethyl 5-bromofuran-2-carboxylate.

| Arylboronic Acid | Catalyst | Base | Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Quinoline-based Pd(II)-complex | Cs2CO3 | Toluene | 23 | 97 |

| 4-Chlorophenylboronic acid | Quinoline-based Pd(II)-complex | Cs2CO3 | Toluene | 25 | 96 |

| 4-Methoxyphenylboronic acid | Quinoline-based Pd(II)-complex | Cs2CO3 | Toluene | 20 | 98 |

| 4-(Trifluoromethyl)phenylboronic acid | Quinoline-based Pd(II)-complex | Cs2CO3 | Toluene | 30 | 92 |

| 3-Thienylboronic acid | Quinoline-based Pd(II)-complex | Cs2CO3 | Toluene | 35 | 88 |

Sonogashira Coupling

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. orgsyn.org This method is known for its high functional group tolerance. units.it For the derivatization of ethyl 5-bromofuran-2-carboxylate, an organozinc reagent would be coupled at the 5-position. The preparation of the necessary organozinc reagents can be achieved through the direct insertion of zinc metal or by transmetalation with zinc salts. units.it Although specific examples detailing the Negishi coupling of ethyl 5-bromofuran-2-carboxylate are scarce in the reviewed literature, the general applicability of this reaction to aryl bromides suggests it as a viable method for introducing a wide range of alkyl, aryl, or vinyl substituents.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. organic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. organic-chemistry.org In the case of ethyl 5-bromofuran-2-carboxylate, a Grignard reagent would react at the bromine-substituted position. While the Kumada coupling is a powerful tool, it is somewhat limited by the reactivity of the Grignard reagent, which may not be compatible with all functional groups. organic-chemistry.org Despite this, it remains a valuable method for the synthesis of various organic compounds. Detailed research findings and data tables specifically for the Kumada coupling of ethyl 5-bromofuran-2-carboxylate were not found in the conducted searches.

Carbonylation Reactions

Carbonylation reactions of Ethyl 5-bromofuran-2-carboxylate, particularly those catalyzed by palladium, are crucial for producing precursors to 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer for polymers.

Palladium-catalyzed carbonylation to 2,5-furandicarboxylic acid (FDCA) precursors

The palladium-catalyzed carbonylation of Ethyl 5-bromofuran-2-carboxylate introduces a carboxyl group at the C5 position, yielding a diester of FDCA. This transformation is a significant step in the value chain from biomass-derived furans to sustainable polymers. The general reaction involves treating the bromo-ester with carbon monoxide in the presence of a palladium catalyst and an alcohol.

Recent advancements have focused on developing efficient catalytic systems for this process. For instance, palladium-catalyzed difluoroalkylative carbonylation of aryl olefins has been explored, where ethyl bromodifluoroacetate can act as both a difluoroalkyl precursor and a nucleophile. nih.gov

Mechanism and kinetics of carboxylation

The mechanism of palladium-catalyzed carbonylation reactions generally proceeds through a catalytic cycle involving several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ethyl 5-bromofuran-2-carboxylate) to form a palladium(II) intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.

Nucleophilic Attack: An alcohol molecule attacks the acyl-palladium complex.

Reductive Elimination: This final step regenerates the palladium(0) catalyst and releases the dicarboxylate product.

The study of reaction rates, or kinetics, helps in understanding the step-by-step process of electron transfer. Kinetic studies of nucleophilic substitution reactions have shown that they can follow either first-order or second-order rate laws, which provides insight into whether the reaction mechanism is unimolecular (SN1) or bimolecular (SN2). pressbooks.pub

Homogeneous vs. heterogeneous catalysis

Both homogeneous and heterogeneous palladium catalysts are employed for the carbonylation of furan derivatives. uclouvain.be

Homogeneous Catalysis: In this type of catalysis, the catalyst is in the same phase as the reactants. uclouvain.be Homogeneous systems, often based on palladium complexes with ligands like phosphines, typically exhibit high activity and selectivity. uclouvain.be However, the major drawback is the difficulty in separating the catalyst from the product mixture, which hinders catalyst recycling and can lead to product contamination.

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, for example, palladium nanoparticles supported on materials like activated carbon or zeolites. uclouvain.be These systems offer the significant advantage of easy separation and recycling. magtech.com.cn Research efforts are focused on designing highly efficient and stable heterogeneous catalysts that can match the performance of their homogeneous counterparts. magtech.com.cn The design of these catalysts often involves controlling the particle size and morphology to optimize activity. magtech.com.cn

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High activity and selectivity | Difficult to separate and recycle, potential for product contamination |

| Heterogeneous | Easy separation and recycling, improved stability | Can have lower activity compared to homogeneous catalysts |

Aqueous-phase carbonylation strategies

Developing carbonylation reactions in water is a key goal for green chemistry. Aqueous-phase catalysis can reduce the reliance on volatile organic solvents, making processes more environmentally friendly and often simplifying product separation. For palladium-catalyzed reactions, this requires the design of water-soluble ligands to stabilize the catalyst in the aqueous medium. While specific examples for Ethyl 5-bromofuran-2-carboxylate are not prevalent in the provided search results, the general principles of aqueous-phase catalysis are an active area of research.

Nucleophilic Substitution Reactions on the Bromine Atom

The bromine atom on the furan ring of Ethyl 5-bromofuran-2-carboxylate is susceptible to nucleophilic substitution. The furan ring, particularly when substituted with an electron-withdrawing group like the ethyl carboxylate at the C2 position, is activated towards nucleophilic attack. uoanbar.edu.iq This reactivity is notably higher than in corresponding benzene (B151609) compounds. uoanbar.edu.iq

The reaction generally follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion acts as the leaving group. ias.ac.in This process occurs in a single, concerted step. ksu.edu.sa

Common nucleophiles that can displace the bromide include:

Amines

Alkoxides

Thiolates

For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would yield Ethyl 5-methoxyfuran-2-carboxylate. uoanbar.edu.iq The presence of the electron-withdrawing ester group facilitates this reaction by stabilizing the transition state. uoanbar.edu.iq

Reactions Involving the Ester Moiety

The ethyl ester group of Ethyl 5-bromofuran-2-carboxylate can undergo various transformations typical of carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, with a base like sodium hydroxide (B78521), is a common method.

Transesterification: The ethyl group can be exchanged for another alkyl group by reacting with a different alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This often requires heating or the use of a catalyst.

Reduction: The ester can be reduced to the corresponding alcohol, (5-bromofuran-2-yl)methanol, using strong reducing agents like lithium aluminum hydride.

These reactions of the ester group allow for further derivatization of the molecule to produce a wide range of furan-based compounds.

Hydrolysis to 5-Bromofuroic Acid

The conversion of ethyl 5-bromofuran-2-carboxylate to its corresponding carboxylic acid, 5-bromofuroic acid (also known as 5-bromo-2-furancarboxylic acid), is a fundamental hydrolysis reaction. This process is typically achieved under basic or acidic conditions. In a typical laboratory procedure, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. The reaction breaks the ester bond, yielding the carboxylate salt, which is then protonated by the acid to give the final carboxylic acid product.

The resulting 5-bromofuroic acid is a valuable intermediate in its own right. It serves as a precursor for the synthesis of various derivatives, including complex amides and other heterocyclic structures. For instance, it is the starting material for the synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, a compound synthesized by coupling 5-bromofuroic acid with isoniazid (B1672263). acs.orgrug.nlnih.gov

Transesterification

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. For ethyl 5-bromofuran-2-carboxylate, this allows for the synthesis of a range of different alkyl 5-bromofuran-2-carboxylates.

While specific studies on ethyl 5-bromofuran-2-carboxylate are not prevalent, the transesterification of related furan carboxylates is well-documented. For example, the transesterification of methyl and ethyl N-phenylformimidates has been shown to be a generally useful method. researchgate.net In the broader context of furan-based polymers, enzymatic transesterification using lipases like Candida antarctica lipase (B570770) B (CALB) has been employed to produce polyesters from monomers like dimethyl 2,5-furandicarboxylate. rug.nlresearchgate.net These methods, involving both chemical and enzymatic catalysts, are applicable for modifying the ester group of ethyl 5-bromofuran-2-carboxylate to generate novel derivatives.

Amidation (e.g., formation of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide)

Amides can be formed from ethyl 5-bromofuran-2-carboxylate by reaction with a primary or secondary amine. This transformation can proceed directly, often requiring heat, or via a two-step process involving initial hydrolysis to 5-bromofuroic acid, followed by a coupling reaction with the amine.

A notable example that starts from the corresponding carboxylic acid is the synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide. acs.orgrug.nl In this synthesis, 5-bromofuran-2-carboxylic acid is reacted with isoniazid in the presence of coupling agents. acs.orgrug.nlnih.gov The reaction, catalyzed by 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane, proceeds at room temperature over several days to yield the desired product. acs.orgrug.nl The pure N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was obtained as a colorless solid with a high yield. acs.orgnih.gov

Table 1: Synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide

| Reactants | Catalyst/Reagents | Solvent | Time | Yield | Ref. |

|---|

The structure of the resulting amide was confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and FTIR. rug.nl

Rearrangement Reactions

Rearrangement reactions involving ethyl 5-bromofuran-2-carboxylate and related structures can lead to significant changes in the molecular framework, providing pathways to different isomers.

Isomerization studies (e.g., 2-(1-bromoethyl)furan)

Studies on closely related furan derivatives have revealed unexpected rearrangement reactions. For instance, a solution of 2-bromo-5-ethylfuran in deuterated chloroform (B151607) (CDCl₃) was observed to undergo an unexpected rearrangement at room temperature over 48 hours. acs.org The product was identified as 2-(1-bromoethyl)furan, where the bromine atom has migrated from the furan ring to the ethyl side chain. acs.org This type of isomerization, converting an aryl halide into an alkyl halide, highlights the potential for similar rearrangements in substrates like ethyl 5-bromofuran-2-carboxylate under certain conditions, particularly in the presence of acid.

Mechanistic investigations of observed rearrangements

The mechanism for the observed isomerization of 2-bromo-5-ethylfuran to 2-(1-bromoethyl)furan is presumed to be catalyzed by trace amounts of acid (HCl or DCl) present in the CDCl₃ solvent. acs.org The proposed mechanism likely involves the protonation of the furan ring, which facilitates the migration of the bromine atom. This acid-catalyzed pathway suggests that the stability of the furan ring and its substituents is sensitive to the reaction environment. Other types of rearrangements, such as the "halogen dance," where a halogen atom moves to a different position on the aromatic ring, have also been observed in bromofuran derivatives under specific basic conditions (e.g., using LDA and t-BuOK). acs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 5-bromofuran-2-carboxylate, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to assign the specific chemical environments of the hydrogen and carbon atoms.

The proton NMR (¹H NMR) spectrum of Ethyl 5-bromofuran-2-carboxylate displays distinct signals corresponding to the protons of the furan (B31954) ring and the ethyl ester group.

The furan ring exhibits two doublets in the aromatic region of the spectrum. These signals are due to the two non-equivalent protons on the heterocyclic ring. The proton at position 3 (H-3) and the proton at position 4 (H-4) are coupled to each other, resulting in a characteristic doublet for each. In the closely related compound, methyl 5-(4-nitrophenyl)furan-2-carboxylate, the corresponding furan protons appear as doublets at approximately 7.28 ppm and 6.95 ppm. 3wpharm.com

The ethyl group gives rise to two distinct signals:

A quartet, typically found further downfield, corresponds to the methylene (B1212753) (-CH₂) protons adjacent to the ester oxygen. The electronegativity of the oxygen atom deshields these protons, shifting their signal to a lower field. mdpi.com This signal is split into a quartet by the three neighboring methyl protons.

A triplet, located further upfield, represents the methyl (-CH₃) protons. This signal is split into a triplet by the two adjacent methylene protons.

The expected chemical shifts and splitting patterns for Ethyl 5-bromofuran-2-carboxylate are summarized in the table below.

Table 1: Expected ¹H NMR Spectral Data for Ethyl 5-bromofuran-2-carboxylate

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Furan H-3 | ~7.2-7.3 | Doublet (d) | ~3.6 |

| Furan H-4 | ~6.5-6.6 | Doublet (d) | ~3.6 |

| -OCH₂CH₃ | ~4.3-4.4 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | ~1.3-1.4 | Triplet (t) | ~7.1 |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For Ethyl 5-bromofuran-2-carboxylate, five distinct signals are expected for the furan ring and carboxyl group, plus two signals for the ethyl group.

Carbonyl Carbon (C=O): This carbon is the most deshielded and appears at the lowest field, typically in the range of 158-165 ppm.

Furan Ring Carbons: The four carbons of the furan ring are non-equivalent. The carbon bonded to the bromine atom (C-5) is expected to appear around 120-125 ppm. The carboxyl-substituted carbon (C-2) would be in the 145-150 ppm region. The two CH carbons of the ring (C-3 and C-4) typically appear between 110 and 120 ppm. For the related methyl 5-(4-nitrophenyl)furan-2-carboxylate, the furan carbons C2, C3, C4, and C5 appear at 145.44, 120.12, 110.36, and 154.94 ppm respectively. 3wpharm.com

Ethyl Group Carbons: The methylene carbon (-OCH₂) signal is expected around 61-62 ppm, while the methyl carbon (-CH₃) signal appears at a higher field, around 14 ppm. cookechem.com

Table 2: Expected ¹³C NMR Spectral Data for Ethyl 5-bromofuran-2-carboxylate

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~158.0 |

| Furan C-2 | ~146.0 |

| Furan C-5 | ~122.0 |

| Furan C-3 | ~119.0 |

| Furan C-4 | ~115.0 |

| -OCH₂CH₃ | ~61.5 |

| -OCH₂CH₃ | ~14.2 |

Two-dimensional NMR techniques are used to further confirm the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For Ethyl 5-bromofuran-2-carboxylate, cross-peaks would be expected between the furan protons H-3 and H-4, confirming their adjacent positions. Additionally, a clear correlation would be visible between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. An HSQC spectrum would definitively link:

The ¹H signal at ~7.2-7.3 ppm to the ¹³C signal at ~119.0 ppm (C-3).

The ¹H signal at ~6.5-6.6 ppm to the ¹³C signal at ~115.0 ppm (C-4).

The ¹H quartet at ~4.3-4.4 ppm to the ¹³C signal at ~61.5 ppm (-OCH₂).

The ¹H triplet at ~1.3-1.4 ppm to the ¹³C signal at ~14.2 ppm (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of a bromine atom, with its two common isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by 2 m/z units. savemyexams.com

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. The calculated monoisotopic mass for Ethyl 5-bromofuran-2-carboxylate (C₇H₇BrO₃) is 217.95786 Da. uni.lu HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield a measured m/z value extremely close to the calculated value of 218.96514 Da for C₇H₈BrO₃⁺. uni.lu This technique was used to confirm the composition of the related compound 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Predicted ESI-MS data shows expected adducts for Ethyl 5-bromofuran-2-carboxylate. uni.lu

Table 3: Predicted ESI-MS Adducts for Ethyl 5-bromofuran-2-carboxylate

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.96514 |

| [M+Na]⁺ | 240.94708 |

| [M+NH₄]⁺ | 235.99168 |

| [M+K]⁺ | 256.92102 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-bromofuran-2-carboxylate, recorded using an ATR-Neat technique, shows characteristic peaks that can be extrapolated to its ethyl analogue. nih.gov The primary differences in the spectrum of the ethyl ester would be found in the regions associated with the C-H stretching and bending of the additional methylene group.

Interactive Table: Characteristic IR Absorption Bands for Methyl 5-bromofuran-2-carboxylate nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | ~1720-1740 | Strong |

| C-O (Ester) | Stretching | ~1200-1300 | Strong |

| C=C (Furan Ring) | Stretching | ~1500-1600 | Medium-Weak |

| C-H (Furan Ring) | Stretching | ~3100-3150 | Weak |

| C-Br | Stretching | ~500-600 | Medium-Strong |

Note: The data presented is for Methyl 5-bromofuran-2-carboxylate and serves as a close approximation for Ethyl 5-bromofuran-2-carboxylate.

The presence of the electron-withdrawing bromine atom at the 5-position of the furan ring can influence the electronic environment of the ester group, potentially causing a slight shift in the carbonyl stretching frequency. researchgate.net

X-ray Crystallography of Ethyl 5-bromofuran-2-carboxylate and its Analogues

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for Ethyl 5-bromofuran-2-carboxylate is not publicly documented, the analysis of its benzofuran (B130515) analogue, Ethyl 5-bromo-1-benzofuran-2-carboxylate, provides a robust model for its structural characteristics. nih.govresearchgate.net

The crystal structure of Ethyl 5-bromo-1-benzofuran-2-carboxylate was determined using single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net Data was collected at a low temperature (100 K) to minimize thermal vibrations, allowing for a more precise determination of atomic positions. nih.govresearchgate.net

Interactive Table: Crystal Data and Structure Refinement for Ethyl 5-bromo-1-benzofuran-2-carboxylate nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉BrO₃ |

| Formula Weight | 269.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8869 (3) |

| b (Å) | 23.780 (2) |

| c (Å) | 11.0820 (7) |

| β (°) | 96.905 (8) |

| Volume (ų) | 1016.89 (13) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| R-factor | 0.055 |

The crystallographic analysis reveals that the benzofuran fused-ring system in Ethyl 5-bromo-1-benzofuran-2-carboxylate is nearly planar, with a maximum atomic deviation of only 0.024(5) Å. nih.gov The carboxylate ester group (–CO₂) is slightly twisted out of this plane, forming a dihedral angle of 4.8(7)° with respect to the benzofuran ring system. nih.govresearchgate.net This near-planarity is a common feature in such aromatic and heteroaromatic systems. The bond lengths and angles within the molecule are comparable to those found in similar benzofuran structures. nih.gov For instance, the C-Br bond length is approximately 1.912(5) Å. nih.gov

The crystal packing of Ethyl 5-bromo-1-benzofuran-2-carboxylate is stabilized by a combination of weak intermolecular forces. nih.gov These include C-H···O hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net

C-H···O Hydrogen Bonding: This type of weak hydrogen bond is a significant force in organizing molecules in the solid state. wikipedia.org In the crystal structure of the benzofuran analogue, weak C-H···O hydrogen bonds are observed. nih.govresearchgate.net These interactions involve hydrogen atoms from the ethyl group and the aromatic ring acting as donors, and the oxygen atoms of the carboxylate group acting as acceptors.

Interactive Table: Hydrogen Bond Geometry for Ethyl 5-bromo-1-benzofuran-2-carboxylate researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C2-H2···O2ⁱ | 0.95 | 2.57 | 3.400 (6) | 146 |

| C11-H11A···O2ⁱⁱ | 0.98 | 2.53 | 3.472 (6) | 160 |

| Symmetry codes: (i) x+1/2, -y+1/2, z-1/2; (ii) -x-1/2, y+1/2, -z+1/2 |

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions contribute to the crystal stability. These interactions occur between the electron-rich aromatic rings of adjacent molecules. For Ethyl 5-bromo-1-benzofuran-2-carboxylate, parallel molecules are arranged in a way that allows for π-π stacking, with a centroid-centroid distance of 3.662(3) Å between the benzene (B151609) and furan rings of neighboring molecules. nih.govresearchgate.net This distance is typical for such stabilizing interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for electronic structure and reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular geometry, vibrational frequencies, and reactivity indices. For Ethyl 5-bromofuran-2-carboxylate, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an optimized geometry and electronic properties. derpharmachemica.com

Key parameters derived from DFT that indicate reactivity include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in understanding how the molecule might interact with other chemical species. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. While specific DFT data for Ethyl 5-bromofuran-2-carboxylate is scarce, studies on similar heterocyclic compounds demonstrate the utility of this approach in characterizing their reactivity. materialsciencejournal.orgnih.gov

Table 1: Predicted Physicochemical Properties for Ethyl 5-bromofuran-2-carboxylate

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₇H₇BrO₃ |

| Molecular Weight | 219.03 g/mol |

| Density | 1.533 g/cm³ |

| Boiling Point | 234 °C |

| Flash Point | 100.9 °C |

| Refractive Index | 1.52 |

Note: These values are predicted and sourced from chemical databases. chembk.com

Molecular orbital analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. nih.gov

For Ethyl 5-bromofuran-2-carboxylate, the HOMO is expected to be localized primarily on the furan (B31954) ring and the bromine atom, which are electron-rich regions. The LUMO is likely to be distributed over the carboxylate group, which is an electron-withdrawing moiety. The precise energy values and distributions would require specific calculations. Studies on structurally related compounds, such as 2-bromo-5-nitrothiazole, have utilized HOMO-LUMO analysis to explain their electronic properties and reactivity. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Furan Derivative)

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ² / (2η) | Susceptibility to nucleophilic attack |

Note: This table is illustrative of the types of data obtained from DFT calculations on furan derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide insights into the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov

An MD simulation of Ethyl 5-bromofuran-2-carboxylate, for instance in an aqueous solution, would reveal its dynamic behavior, solvation properties, and stable conformations. This information is valuable for understanding how the molecule behaves in a biological context. While specific MD simulation studies on Ethyl 5-bromofuran-2-carboxylate are not readily found, the methodology has been applied to various drug-like molecules to understand their interactions with biological targets. semanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide three-dimensional models that predict the biological activity of new compounds. frontiersin.orgnih.govnih.govresearchgate.net

For a series of furan-2-carboxylate (B1237412) derivatives, a QSAR study could identify the key structural features that influence a particular biological activity. For example, it might reveal that the presence and position of the bromine atom on the furan ring are critical for activity. Such studies on furan carboxamides have demonstrated the utility of QSAR in understanding the relationship between physicochemical parameters and antimicrobial activity. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgnih.gov It is extensively used in drug discovery to predict how a small molecule, such as Ethyl 5-bromofuran-2-carboxylate, might bind to a protein target.

Prediction of binding affinities

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between a ligand and a target protein. nih.govresearchgate.net This score is used to rank and prioritize compounds for further experimental testing. For Ethyl 5-bromofuran-2-carboxylate, one could perform docking studies against various enzymes or receptors to hypothesize its potential biological targets. For instance, furan derivatives have been investigated as inhibitors of enzymes like ATP-citrate lyase. nih.gov The docking results would highlight the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results for a Furan Derivative against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

|---|---|---|---|

| Furan Derivative A | -8.5 | 1.5 µM | TYR123, SER245, LEU300 |

| Furan Derivative B | -7.9 | 3.2 µM | TYR123, PHE248, VAL298 |

| Furan Derivative C | -7.2 | 8.9 µM | SER245, ILE250, ALA301 |

Note: This table provides a hypothetical example of the data generated from a molecular docking study to illustrate the prediction of binding affinities and key interactions.

Elucidation of protein-ligand interactions

The elucidation of protein-ligand interactions is a cornerstone of computational drug discovery and molecular biology. For Ethyl 5-bromofuran-2-carboxylate, while specific and detailed research on its direct interactions with protein targets is not extensively documented in publicly available literature, the principles of its potential interactions can be inferred from its structural features and from studies on analogous compounds.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are primary tools used to predict and analyze how a ligand like Ethyl 5-bromofuran-2-carboxylate might bind to a protein's active site. nih.govrsc.org These methods model the physical and chemical properties of both the ligand and the protein to determine the most stable binding poses and to characterize the nature of the intermolecular forces involved.

Detailed Research Findings

Research on derivatives and structurally related compounds offers a framework for understanding the potential binding modes of Ethyl 5-bromofuran-2-carboxylate. For instance, studies on various furan-2-carboxylate derivatives have shown their potential to act as inhibitors for enzymes like coagulation factor XIa. nih.gov In such interactions, the furan scaffold often plays a crucial role in orienting the molecule within the binding pocket.

The key structural components of Ethyl 5-bromofuran-2-carboxylate that would govern its protein interactions are:

The Furan Ring: The aromatic furan ring can participate in π-π stacking or π-alkyl interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

The Carboxylate Ester Group: The oxygen atoms of the ester group can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues in a protein's active site, like the backbone N-H groups or the side chains of amino acids such as serine, threonine, or lysine.

A derivative, ethyl 2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]acetate, highlights how the 5-bromofuran-2-carbonyl moiety is used as a building block in medicinal chemistry to explore enzyme interactions. The bromine atom and ester functional group are noted as playing crucial roles in the binding affinity and reactivity of such compounds.

Illustrative Data from a Hypothetical Molecular Docking Study

While specific experimental data for Ethyl 5-bromofuran-2-carboxylate is not available, the following table illustrates the type of detailed findings that a molecular docking simulation would typically generate. This hypothetical example shows the predicted interactions between Ethyl 5-bromofuran-2-carboxylate and a generic enzyme active site.

| Interacting Residue of Protein | Interaction Type | Atom(s) on Ligand Involved | Hypothetical Distance (Å) |

|---|---|---|---|

| TYR 88 | π-π Stacking | Furan Ring | 4.2 |

| LEU 152 | Hydrophobic (Alkyl) | Ethyl Group | 3.9 |

| SER 150 | Hydrogen Bond | Ester Carbonyl Oxygen | 2.9 |

| GLY 148 (Backbone C=O) | Halogen Bond | Bromine | 3.1 |

| PHE 175 | Hydrophobic (π-Alkyl) | Furan Ring | 4.5 |

This illustrative data showcases how computational models can pinpoint specific amino acid residues and the nature of the non-covalent forces that stabilize the protein-ligand complex. Such models are fundamental for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their binding affinity and selectivity for a target protein.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Bio-based Polymers and Monomers

The global shift towards sustainable resources has positioned biomass-derived chemicals as crucial alternatives to petrochemicals. Ethyl 5-bromofuran-2-carboxylate serves as a key intermediate in the production of high-value monomers for renewable polymers.

2,5-Furandicarboxylic acid (FDCA) is a top-tier, bio-based platform chemical, recognized as a sustainable substitute for petroleum-derived terephthalic acid, a major component in polyester (B1180765) production. nih.govresearchgate.net One effective route to synthesize FDCA begins with furfural (B47365), which can be oxidized to furoic acid. A subsequent multi-step synthesis transforms furoic acid into FDCA, with Ethyl 5-bromofuran-2-carboxylate as a critical intermediate. youtube.com

The process involves the bromination of furoic acid to yield 5-bromofuroic acid, followed by esterification to produce Ethyl 5-bromofuran-2-carboxylate. The pivotal step is the palladium-catalyzed carbonylation of Ethyl 5-bromofuran-2-carboxylate. This reaction introduces a second carboxyl group onto the furan (B31954) ring, which, after hydrolysis, yields FDCA. youtube.comresearchgate.net This pathway is noted for its high efficiency, with the carbonylation step achieving an isolated yield of up to 90% in scaled-up syntheses. youtube.com

Table 1: Synthesis of FDCA from Furoic Acid via Ethyl 5-bromofuran-2-carboxylate

| Step | Reaction | Starting Material | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | Bromination | Furoic Acid | 5-Bromofuroic Acid | >80% (isolated) |

| 2 | Esterification | 5-Bromofuroic Acid | Ethyl 5-bromofuran-2-carboxylate | >80% (isolated) |

| 3 | Carbonylation | Ethyl 5-bromofuran-2-carboxylate | Diethyl 2,5-furandicarboxylate | 90% (isolated) youtube.com |

| 4 | Hydrolysis | Diethyl 2,5-furandicarboxylate | 2,5-Furandicarboxylic Acid (FDCA) | >80% (isolated) |

Data compiled from research on FDCA synthesis pathways. youtube.com

The primary application of FDCA is in the production of poly(ethylene furanoate) (PEF), a bio-based polyester with properties often superior to its petroleum-based counterpart, poly(ethylene terephthalate) (PET). researchgate.net As a direct precursor to FDCA, Ethyl 5-bromofuran-2-carboxylate plays a foundational role in the value chain of these renewable plastics. youtube.com The synthesis of FDCA from this bromo-ester enables the creation of PEF for applications such as food and beverage packaging, textiles, and films.

Furthermore, FDCA is utilized in the synthesis of other advanced bio-based materials, including epoxy resins. Bio-based diglycidyl esters of 2,5-furandicarboxylic acid (DGF) have been synthesized from FDCA and show high curing activity and excellent thermal-mechanical properties, comparable to petroleum-based analogues. organic-chemistry.org This extends the importance of Ethyl 5-bromofuran-2-carboxylate to the realm of high-performance, sustainable thermosetting resins.

Building Block for Heterocyclic Compounds

The reactivity of the furan ring, the ester, and the bromo-substituent makes Ethyl 5-bromofuran-2-carboxylate an ideal starting point for constructing more complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Furan carboxamides are recognized for their diverse biological activities. wikipedia.org Ethyl 5-bromofuran-2-carboxylate can be readily converted to a variety of furan carboxamides. The synthesis typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-bromofuran-2-carboxylic acid), followed by amide bond formation. This is achieved by activating the carboxylic acid with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reacting it with a desired amine. wikipedia.org This method allows for the introduction of various substituents, leading to a library of furan carboxamide derivatives.

Table 2: Examples of Furan Carboxamide Synthesis

| Amine Linker | Coupling Reagent | Product Type | Reference |

|---|---|---|---|

| t-butylcarbazate | CDI | N-acylcarbohydrazide | wikipedia.org |

| 1,4-diaminobenzene | CDI | N-(4-aminophenyl)furan-2-carboxamide | wikipedia.org |

| 3-aminobenzoic acid | CDI | 3-(Furan-2-carboxamido)benzoic acid | wikipedia.org |

This table illustrates general synthetic strategies for furan carboxamides.

Quinoxaline derivatives are a class of nitrogen-containing heterocycles known for their wide range of pharmacological properties. nih.govderpharmachemica.com Ethyl 5-bromofuran-2-carboxylate can serve as a precursor for the synthesis of furoquinoxalines. The classical synthesis of quinoxalines involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. nih.gov

A plausible synthetic route would involve the transformation of Ethyl 5-bromofuran-2-carboxylate into a furan-containing 1,2-dicarbonyl species. This intermediate can then be reacted with an o-phenylenediamine (B120857) to yield a 2-(5-bromo-2-furyl)quinoxaline derivative. Research has demonstrated the synthesis of furoquinoxalines through multi-component reactions, highlighting the utility of furan precursors in constructing these fused heterocyclic systems. researchgate.netscispace.com

Oxazole (B20620) and thiazole (B1198619) rings are core components of many biologically active molecules. mdpi.comnih.gov Ethyl 5-bromofuran-2-carboxylate can be chemically modified to serve as a starting material for these heterocycles.

For the synthesis of thiazole derivatives , the Hantzsch thiazole synthesis is a common method, which involves the reaction of an α-haloketone with a thioamide. synarchive.comyoutube.com Ethyl 5-bromofuran-2-carboxylate could be converted into a suitable α-haloketone bearing the 5-bromofuran moiety. Subsequent reaction with a thioamide, such as thiourea, would lead to the formation of a 2-amino-4-(5-bromofuran-2-yl)thiazole derivative.

For oxazole derivatives , the Robinson-Gabriel synthesis provides a pathway through the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com A synthetic strategy could involve converting Ethyl 5-bromofuran-2-carboxylate into an intermediate that can be acylated on an adjacent amino ketone functionality. The subsequent intramolecular cyclization, often promoted by a dehydrating agent, would yield an oxazole ring substituted with the 5-bromofuran group. wikipedia.org The versatility of these classic reactions allows for the incorporation of the furan structure into a wide array of medicinally relevant heterocyclic scaffolds.

Indole (B1671886) derivatives

The indole scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. nih.gov Ethyl 5-bromofuran-2-carboxylate serves as a key starting material for the synthesis of various indole derivatives. The reactivity of the bromine atom allows for its participation in cross-coupling reactions, enabling the introduction of diverse substituents at the 5-position of the furan ring. Subsequent chemical transformations can then be employed to construct the indole ring system.

One notable application involves the synthesis of 5-bromoindole-2-carboxylic acid derivatives, which have been investigated as potential inhibitors of EGFR tyrosine kinase, a target in cancer therapy. nih.gov The synthesis often begins with the modification of ethyl 5-bromofuran-2-carboxylate, followed by ring-closing reactions to form the indole core. For instance, a general strategy for preparing 5-substituted indole derivatives can involve the reaction of a p-substituted aniline (B41778) derivative with ethyl α-methyl acetoacetate, where ethyl 5-substituted indole-2-carboxylate (B1230498) is a key intermediate. google.com This intermediate can then be directly converted to the desired 5-substituted indole derivative. google.com

The following table provides examples of indole derivatives synthesized using ethyl 5-bromofuran-2-carboxylate as a precursor and their potential applications.

| Indole Derivative | Synthetic Application | Potential Therapeutic Area |

| 5-Bromoindole-2-carboxylic acid derivatives | Inhibition of EGFR tyrosine kinase | Anticancer |

| Various substituted indoles | Precursors for complex alkaloids | Diverse pharmacological activities |

Intermediate in Natural Product Synthesis

The structural framework of ethyl 5-bromofuran-2-carboxylate is embedded within or serves as a precursor to several natural products. Its functional groups provide handles for elaboration and cyclization reactions that are crucial for assembling the complex architectures of these molecules.

While direct, step-by-step syntheses of specific natural products starting from ethyl 5-bromofuran-2-carboxylate are not extensively detailed in the provided search results, the synthesis of functionalized indoles from related indole-2-carboxylates is a well-established strategy. mdpi.comorgsyn.orgresearchgate.net For example, the total synthesis of alkaloids often involves the construction of indole moieties, for which ethyl indole-2-carboxylate and its derivatives are valuable starting materials. rsc.org The bromo-substituent on the furan ring of ethyl 5-bromofuran-2-carboxylate offers a strategic point for modification, which can be crucial in the total synthesis of complex natural products containing a furan or a derived heterocyclic core.

Ligand Design in Catalysis

The furan-2-carboxylate (B1237412) moiety is a recognized structural element in the design of ligands for transition metal catalysis. nih.gov The oxygen and carboxylate groups can coordinate to metal centers, influencing the catalyst's electronic properties and steric environment, which in turn dictates its activity and selectivity.

Ethyl 5-bromofuran-2-carboxylate can be utilized as a starting material for the synthesis of more elaborate ligands. The bromine atom provides a site for further functionalization through reactions like cross-coupling, allowing for the attachment of other coordinating groups or bulky substituents to tune the ligand's properties. For example, palladium-catalyzed carboxylation of ethyl 5-bromo-furan-2-carboxylate has been explored as a route to furan-2,5-dicarboxylic acid (FDCA), a key monomer for bio-based polymers. researchgate.netresearchgate.netrsc.org This reaction highlights the utility of the bromo-furan scaffold in catalytic transformations. Furthermore, furan-2-carboxylate itself has been used to synthesize silver(I) complexes that exhibit interesting biological activities. nih.gov The ability to modify the furan ring at the 5-position, as in ethyl 5-bromofuran-2-carboxylate, offers a pathway to a diverse range of ligands with potentially enhanced catalytic performance.

The following table summarizes the role of the furan-2-carboxylate scaffold in ligand design.

| Ligand Type | Metal Complex | Catalytic Application |

| Furan-2-carboxylate | Silver(I) | Antimicrobial/Anticancer studies |

| Functionalized Furan-2-carboxylates | Palladium(II) | C-H carboxylation |

Biological Activity and Medicinal Chemistry Research

Derivatives of ethyl 5-bromofuran-2-carboxylate have emerged as a significant scaffold in medicinal chemistry, leading to the development of various compounds with a range of biological activities. Researchers have extensively modified this core structure to explore its potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents.

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-bromofuran-2-carboxylate, and how can reaction yields be optimized?

Answer:

Ethyl 5-bromofuran-2-carboxylate is typically synthesized via esterification of 5-bromofuroic acid. A common method involves refluxing 5-bromofuroic acid in ethanol under acidic or catalytic conditions. For example, refluxing 5-bromofuroic acid in ethanol with concentrated sulfuric acid as a catalyst yields the ethyl ester with >80% efficiency per step . Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (~78°C for ethanol) to ensure complete esterification.

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic alternatives for greener synthesis.

- Purification : Column chromatography or recrystallization to isolate high-purity product.

Advanced: How does the bromine substituent at the 5-position influence the reactivity of Ethyl 5-bromofuran-2-carboxylate in cross-coupling reactions?

Answer:

The bromine atom at the 5-position serves as a leaving group, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Key considerations:

- Electronic effects : Bromine's electronegativity activates the furan ring for nucleophilic aromatic substitution or oxidative addition in Pd-mediated reactions .

- Steric effects : The 5-bromo substituent minimally hinders access to the 2-carboxylate group, facilitating coupling at the 5-position.

- Reaction optimization : Use of Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ with ligands enhances catalytic efficiency. For example, Suzuki coupling with arylboronic acids achieves >85% yield under microwave-assisted conditions (60°C, 1 hour) .

Basic: What spectroscopic and crystallographic methods are used to characterize Ethyl 5-bromofuran-2-carboxylate?

Answer:

- NMR : ¹H and ¹³C NMR confirm structure via characteristic shifts:

- X-ray crystallography : Reveals planar furan ring and ester group alignment (e.g., carboxylate plane tilted ~4.8° relative to furan ring) .

- Mass spectrometry : Molecular ion peak at m/z 233 (M⁺ for C₇H₇BrO₃).

Advanced: How can computational methods predict the stability and reactivity of Ethyl 5-bromofuran-2-carboxylate in catalytic systems?

Answer:

- DFT calculations : Model transition states in cross-coupling reactions to identify energy barriers and regioselectivity. For example, Pd-catalyzed coupling at the 5-position is favored due to lower activation energy .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes in medicinal chemistry studies) .

- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., 1,4-dioxane vs. DMF) for reaction efficiency .

Basic: What are the common derivatives of Ethyl 5-bromofuran-2-carboxylate in pharmaceutical research?

Answer:

Derivatives include:

- Antitubercular agents : Furanic inhibitors of salicylate synthase (MbtI) via Suzuki coupling with arylboronic acids .

- PPARγ agonists : Carboxylic acid derivatives (e.g., 3-(5-fluorofuryl)-acrylic acid) synthesized via Heck reactions .

- Antiviral intermediates : Pyrazole and oxadiazole derivatives for covalent inhibition of viral proteases .